Product packaging for ST-836(Cat. No.:CAS No. 1148156-63-1)

ST-836

Cat. No.: B611022
CAS No.: 1148156-63-1
M. Wt: 414.6 g/mol
InChI Key: RSWFSOOHVWOZQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Dopaminergic System Research and its Neurological Relevance

The dopaminergic system is comprised of several key pathways in the brain that utilize dopamine (B1211576) as their primary neurotransmitter. nih.govnih.govresearchgate.net These pathways, including the nigrostriatal, mesolimbic, mesocortical, and tuberoinfundibular pathways, are fundamental in regulating a wide array of physiological and cognitive functions. nih.govnih.gov These include motor control, motivation, reward, learning, and memory. nih.govnih.govresearchgate.net

Dysfunction or degeneration of dopaminergic neurons is a hallmark of several neurological and psychiatric conditions. researchgate.net For instance, the progressive loss of dopamine-producing neurons in the substantia nigra region of the brain is a primary pathological feature of Parkinson's disease, leading to the characteristic motor symptoms of tremors, rigidity, and bradykinesia. nih.govinvivochem.cn Conversely, alterations in dopamine signaling are also implicated in conditions such as schizophrenia, addiction, and depression. researchgate.net

Significance of Dopamine Receptor Ligands in Modern Drug Discovery

Given the central role of dopamine in both normal brain function and disease, dopamine receptors have become a major target for therapeutic intervention. researchgate.net Ligands, which are molecules that bind to these receptors, can be designed to act as agonists (mimicking the effect of dopamine), antagonists (blocking the effect of dopamine), or partial agonists. frontiersin.org The development of such ligands is a cornerstone of modern drug discovery for neurological and psychiatric disorders. researchgate.net

The dopamine receptor family is broadly classified into two main subfamilies: the D1-like receptors (D1 and D5) and the D2-like receptors (D2, D3, and D4). researchgate.net While many early dopamine-targeting drugs were non-selective, contemporary research focuses on developing ligands with greater selectivity for specific receptor subtypes. This selectivity is crucial for maximizing therapeutic efficacy while minimizing off-target side effects. frontiersin.org For example, the development of agonists with a preference for the D3 receptor is an area of active investigation for potentially providing neuroprotective effects in Parkinson's disease. nih.gov

Research Context of ST-836 as a Dopamine Receptor Ligand

This compound is an investigational compound that has been identified as a potent dopamine receptor ligand. medchemexpress.com It is classified as a dopamine agonist, meaning it binds to and activates dopamine receptors, thereby mimicking the action of endogenous dopamine. medchemexpress.com

Initial preclinical research has focused on characterizing the binding profile of this compound at various dopamine receptor subtypes. This is a critical step in understanding its potential therapeutic applications and predicting its pharmacological effects.

Current Preclinical Research Status and Therapeutic Focus of this compound

The primary therapeutic focus for this compound in preclinical research is Parkinson's disease. medchemexpress.com This is based on its activity as a dopamine receptor agonist, which could potentially compensate for the dopamine deficiency seen in this condition. medchemexpress.com

Preclinical studies are ongoing to fully elucidate the pharmacological properties of this compound. A key finding from in vitro binding assays is its differential affinity for the D2 and D3 dopamine receptor subtypes. Specifically, this compound has been shown to have a higher affinity for the D3 receptor compared to the D2 receptor. This selectivity for the D3 receptor is a characteristic that is of significant interest in the development of novel treatments for Parkinson's disease, as D3 receptor agonism is thought to contribute to neuroprotective effects. nih.gov

While these initial findings are promising, it is important to note that the full preclinical profile of this compound, including its activity at other dopamine receptor subtypes and its efficacy in in vivo models of Parkinson's disease, is not yet fully detailed in publicly available research.

Detailed Research Findings

The following tables summarize the available preclinical data for this compound.

Table 1: In Vitro Binding Affinity of this compound at Dopamine Receptors

Receptor SubtypeBinding Affinity (Ki)
Dopamine D2132 nM
Dopamine D34.5 nM

Data sourced from publicly available information. The Ki value is a measure of binding affinity; a lower Ki value indicates a higher binding affinity.

Table 2: Preclinical Pharmacological Profile of this compound

ParameterFinding
Receptor ActivityDopamine Receptor Agonist
D2 Receptor KineticsFast-dissociating agonist
Therapeutic IndicationInvestigational antiparkinsonian agent

This table provides a summary of the known preclinical characteristics of this compound based on available research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H34N4OS B611022 ST-836 CAS No. 1148156-63-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34N4OS/c1-3-10-26(19-8-9-20-23(17-19)29-18-24-20)14-11-25-12-15-27(16-13-25)21-6-4-5-7-22(21)28-2/h4-7,18-19H,3,8-17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSWFSOOHVWOZQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCN1CCN(CC1)C2=CC=CC=C2OC)C3CCC4=C(C3)SC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50654855
Record name N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50654855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1148156-63-1
Record name N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50654855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Mechanisms of Action and Target Engagement of St 836

Dopamine (B1211576) Receptor Subtype Engagement and Selectivity (D2 and D3 Receptors)

ST-836 is identified as a ligand for dopamine receptors, including the D2 and D3 subtypes. Dopamine receptors are G protein-coupled receptors (GPCRs) that play significant roles in modulating neuronal activity in the central nervous system. The D2-like receptor family, which includes D2, D3, and D4 receptors, are primarily coupled to Gi/o proteins, leading to the inhibition of adenylyl cyclase activity. The D3 receptor shares significant structural homology with the D2 receptor, particularly in their transmembrane regions, which can pose a challenge in developing subtype-selective ligands. While this compound is noted as a dopamine receptor ligand, specific quantitative data detailing its precise binding selectivity profile between the D2 and D3 receptor subtypes was not available in the provided information.

Quantitative Characterization of this compound Binding Affinity and Receptor Occupancy

Characterizing the binding affinity (typically expressed as Ki values) of a compound for its target receptors is fundamental to understanding its potency and selectivity. Receptor occupancy studies provide insights into the extent to which a ligand binds to receptors in a given tissue or brain region at specific concentrations. Although this compound is described as a dopamine receptor ligand, detailed quantitative data regarding its binding affinity (Ki values) for human D2 and D3 receptors, or data from receptor occupancy studies specifically for this compound, were not present in the provided search results. Such data are typically generated through in vitro binding assays using radiolabeled ligands or through techniques like Positron Emission Tomography (PET) for in vivo receptor occupancy.

Allosteric Modulation and Orthosteric Binding Mechanisms of this compound

Ligands can interact with GPCRs at the orthosteric binding site, which is the primary site where the endogenous neurotransmitter (dopamine, in this case) binds, or at allosteric sites, which are distinct from the orthosteric site. Binding at an allosteric site can modulate the affinity, potency, or efficacy of orthosteric ligands. Allosteric sites can offer advantages for achieving receptor subtype selectivity due to less conserved sequences compared to the orthosteric site located within the transmembrane domains. The dopamine D2 receptor is known to have a secondary binding pocket that is involved in allosteric pharmacology. While the concepts of orthosteric and allosteric binding are well-established for dopamine receptors, information specifically describing whether this compound binds orthosterically, allosterically, or in a mixed mode to D2 and D3 receptors was not available in the provided context.

Downstream Intracellular Signaling Pathway Modulation by this compound

Engagement of dopamine receptors by ligands like this compound triggers intracellular signaling cascades. D2 and D3 receptors, being Gi/o-coupled GPCRs, primarily exert their effects by inhibiting adenylyl cyclase activity, leading to a decrease in the production of cyclic adenosine (B11128) monophosphate (cAMP).

G Protein-Coupled Receptor (GPCR) Signaling Pathways Activation

Upon agonist binding, GPCRs undergo conformational changes that facilitate the exchange of GDP for GTP on the α subunit of the heterotrimeric G protein, leading to the dissociation of the α-GTP complex from the βγ subunits. These activated subunits then interact with various downstream effector molecules. For Gi/o-coupled receptors like D2 and D3, the primary effector is adenylyl cyclase. While this compound is identified as a dopamine receptor ligand, specific details on its efficacy in activating or inhibiting G protein signaling pathways downstream of D2 and D3 receptors were not provided in the search results.

Regulation of Adenylyl Cyclase Activity and cAMP Production

A key downstream effect of activating Gi/o-coupled dopamine D2 and D3 receptors is the inhibition of adenylyl cyclase, the enzyme responsible for converting ATP to cAMP. A decrease in cAMP levels can impact the activity of protein kinase A (PKA), a key downstream effector of cAMP, thereby influencing the phosphorylation status of various intracellular proteins and ultimately modulating cellular responses. Some research on dopamine receptor ligands involves assessing their intrinsic activity through adenylyl cyclase inhibition assays. However, specific data quantifying the effect of this compound on adenylyl cyclase activity or cAMP production was not available in the provided information.

Beta-Arrestin Recruitment and Receptor Desensitization

Beyond G protein coupling, activated GPCRs can also recruit beta-arrestins, which are involved in receptor desensitization, internalization, and the activation of G protein-independent signaling pathways. Receptor phosphorylation by GPCR kinases (GRKs) often precedes beta-arrestin binding, leading to the uncoupling of the receptor from G proteins and initiating internalization via clathrin-coated pits. Beta-arrestin recruitment is a critical regulatory mechanism that influences the duration and nature of GPCR signaling. While the recruitment of beta-arrestin-2 to D2 receptors has been studied in the context of other compounds, specific data on the ability of this compound to induce beta-arrestin recruitment to D2 or D3 receptors was not present in the provided search results.

Preclinical Pharmacological Efficacy Investigations of St 836

In Vitro Efficacy Studies of ST-836 in Cellular Models

In vitro studies are crucial for understanding the direct interactions of this compound with its molecular targets and assessing its effects at the cellular level before proceeding to in vivo investigations.

Receptor Binding Assays and Pharmacological Profiling

Receptor binding assays are fundamental in characterizing the affinity and selectivity of a compound for specific receptors. Studies investigating this compound hydrochloride have identified it as a potent dopamine (B1211576) receptor ligand. Research indicates that this compound hydrochloride exhibits high affinity for the dopamine D3 receptor, with a reported Ki value of 4.5 nM. Its affinity for the dopamine D2 receptor is lower, with a Ki value of 132 nM. chemsrc.combiocrick.com Additionally, this compound hydrochloride has shown moderate affinity for the 5-HT1A receptor. biocrick.com This binding profile suggests a potential therapeutic effect mediated through modulation of dopamine receptor activity, particularly the D3 subtype.

ReceptorKi Value (nM)
Dopamine D34.5
Dopamine D2132
5-HT1AModerate Affinity

Data derived from search results chemsrc.combiocrick.com.

Functional Cell-Based Assays Utilizing Dopaminergic Pathways

Functional cell-based assays are employed to evaluate the biological activity of a compound downstream of receptor binding. For a dopamine receptor ligand like this compound, these assays would typically involve measuring cellular responses mediated by dopamine receptors, such as adenylyl cyclase activity, receptor internalization, or activation of downstream signaling pathways in cells expressing the relevant receptors. While this compound is described as a dopamine receptor ligand and an antiparkinsonian agent, implying functional activity within dopaminergic pathways nih.gov, specific data detailing the findings from functional cell-based assays utilizing dopaminergic pathways for this compound were not available in the consulted search results. Studies in this area would be essential to confirm the agonistic or antagonistic nature of this compound at its target receptors and to understand the cellular consequences of its binding.

Assessment of Cellular Response and Phenotypic Changes

Assessment of cellular response and phenotypic changes involves observing how cells are affected by exposure to this compound, beyond just receptor activation. This could include evaluating effects on neuronal differentiation, survival, or function in relevant cell lines or primary cultures. Given this compound's potential application in neurological disorders, studies might investigate its impact on cellular processes relevant to neuroprotection or restoration of function in models of neuronal damage or dysfunction. However, specific data detailing the assessment of cellular responses and phenotypic changes induced by this compound were not found in the provided search results. Research in this area would provide insights into the broader biological effects of this compound on cellular health and function.

In Vivo Pharmacological Models for this compound Research

In vivo studies are critical for evaluating the efficacy of this compound in living organisms and assessing its potential therapeutic effects in complex biological systems that mimic human disease conditions.

Development and Characterization of Relevant Animal Models for Neurological Research

The investigation of compounds like this compound with potential for neurological disorders, such as Parkinson's disease, relies heavily on the use of relevant animal models. These models are developed and characterized to recapitulate aspects of the human disease pathology and symptoms, allowing for the evaluation of drug efficacy. Common animal models for neurological research, particularly for movement disorders, include rodent models (e.g., mice and rats) treated with neurotoxins like MPTP or 6-OHDA to selectively damage dopaminergic neurons, or genetic models carrying mutations associated with the disease. While the potential of this compound for Parkinson's disease suggests its evaluation in such models chemsrc.comnih.gov, specific details on the development and characterization of animal models specifically utilized in this compound research were not available in the consulted search results. Characterization of these models involves validating that they exhibit relevant neurological deficits, including motor and potentially non-motor symptoms, that can be assessed to determine the therapeutic effects of a compound.

Assessment of Motor and Non-Motor Behavioral Phenotypes

A key aspect of in vivo preclinical efficacy studies for neurological drug candidates is the assessment of behavioral phenotypes. In models of Parkinson's disease, this typically involves evaluating motor impairments such as bradykinesia, rigidity, tremor, and postural instability using various behavioral tests. Non-motor symptoms, which are also prevalent in neurological disorders, including cognitive deficits, anxiety, depression, and sleep disturbances, are increasingly recognized as important endpoints in preclinical research. Assessment of these phenotypes can involve tests evaluating locomotion, coordination, exploratory behavior, cognitive function, and affective states. Although this compound is classified as an antiparkinsonian agent nih.gov, suggesting that its effects on motor and possibly non-motor behaviors would be evaluated in animal models, specific data detailing the outcomes of such behavioral assessments with this compound treatment were not found in the provided search results. Studies in this area would aim to demonstrate that this compound can ameliorate the behavioral deficits observed in the animal models, providing evidence of its in vivo efficacy.

Neurochemical Analysis of Neurotransmitter Levels and Metabolites

Neurochemical analysis in preclinical studies involves measuring the concentrations of neurotransmitters and their metabolites in various brain regions or biological fluids of experimental animals after administration of a compound. This helps to understand how the compound affects neurotransmission, synthesis, release, reuptake, or breakdown of key signaling molecules in the brain. Techniques such as high-performance liquid chromatography (HPLC), mass spectrometry (MS), and microdialysis are commonly employed for these analyses.

Neurotransmitters are endogenous chemicals crucial for communication within the nervous system, relaying information between neurons and regulating a wide range of bodily functions. chemsrc.com Their levels and function are vital for maintaining homeostasis, and alterations can be associated with disease states. chemsrc.com Metabolomics, a related field, aims to characterize the complete set of small-molecule metabolites in a biological sample, providing insights into metabolic pathways and potential biomarkers.

Based on the available information, specific data detailing the quantitative effects of this compound on the levels of various neurotransmitters (such as dopamine, serotonin, norepinephrine, or GABA) or their corresponding metabolites in preclinical models were not found within the scope of this search. While this compound is noted as a dopamine receptor ligand, the precise impact on dopamine levels or its metabolites was not detailed in the provided results. chemsrc.com

Electrophysiological Assessment of Neuronal Activity Modulation

Electrophysiological assessment in preclinical research investigates how a compound influences the electrical activity of neurons. This can involve in vitro techniques like patch-clamp recording to study ion channel function and synaptic transmission, or in vivo methods such as recording local field potentials or single-unit activity in the brains of awake or anesthetized animals. These studies provide insights into a compound's ability to modulate neuronal excitability, firing patterns, and network activity.

Cellular and Molecular Biology Studies of St 836 Effects

Gene Expression Profiling and Transcriptomic Responses to ST-836

Proteomic Analysis of Protein Modulation and Phosphorylation States

Detailed proteomic analyses investigating global protein modulation and changes in phosphorylation states specifically induced by this compound treatment were not found in the performed searches. Understanding how this compound influences protein abundance, post-translational modifications such as phosphorylation, and the activity of various cellular proteins is crucial for elucidating its downstream effects. While proteomic techniques are widely used to study cellular responses to various stimuli, specific data sets generated from this compound treatment are not available in the search results.

Subcellular Localization and Trafficking of Receptors upon this compound Activation

Information specifically concerning the subcellular localization and trafficking patterns of dopamine (B1211576) receptors, particularly D3 and D2 receptors, upon activation by this compound is not detailed in the conducted searches. The dynamic movement and localization of receptors within the cell, including internalization, recycling, and degradation, play a significant role in modulating signaling outcomes. While general mechanisms of GPCR trafficking are well-established, the specific influence of this compound on the trafficking of its target receptors requires dedicated investigation, the results of which were not found.

Influence of this compound on Neuronal Survival, Differentiation, and Synaptogenesis

While this compound is classified under neuronal signaling and is being explored as an antiparkinsonian agent, indicating a potential beneficial effect on neuronal function, specific research findings detailing its direct influence on neuronal survival, differentiation from precursor cells, and the formation of new synapses (synaptogenesis) at a mechanistic level were not available in the search results. Studies on neurotrophic factors and other agents have demonstrated roles in these processes, but the specific impact of this compound on these critical aspects of neuronal development and maintenance remains to be elucidated through dedicated studies.

Preclinical Pharmacokinetic and Pharmacodynamic Profiling of St 836

Absorption, Distribution, Metabolism, and Elimination (ADME) Characterization

A critical step in drug development is understanding how a compound is processed by a living organism. This involves a series of studies collectively known as ADME.

In Vitro Metabolic Stability and Cytochrome P450 Interactions

The initial assessment of a compound's metabolic fate is often conducted using in vitro systems. These studies are designed to predict how the compound will be metabolized in the body.

Metabolic Stability: The stability of ST-836 would be evaluated in liver microsomes or hepatocytes from various species, including humans. This provides an early indication of its expected half-life in the body. A standard data table for such an analysis would include:

Table 1: In Vitro Metabolic Stability of this compound (Hypothetical Data)

Species System Half-life (t½, min) Intrinsic Clearance (CLint, µL/min/mg protein)
Human Liver Microsomes Data not available Data not available
Rat Liver Microsomes Data not available Data not available
Mouse Liver Microsomes Data not available Data not available

Cytochrome P450 (CYP) Interactions: It is crucial to determine if this compound inhibits or induces major CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4). Inhibition of these enzymes can lead to drug-drug interactions.

Table 2: Cytochrome P450 Inhibition Profile of this compound (IC50, µM) (Hypothetical Data)

CYP Isoform IC50 (µM)
CYP1A2 Data not available
CYP2C9 Data not available
CYP2C19 Data not available
CYP2D6 Data not available

Tissue Distribution Analysis, Including Brain Penetration and Accumulation

Understanding where a compound distributes in the body is key to assessing its potential efficacy and toxicity. For a compound like this compound, which is identified as a dopamine (B1211576) receptor ligand, brain penetration is a particularly important parameter. These studies are typically conducted in animal models.

Table 3: Tissue Distribution of this compound in Rodents (Hypothetical Data)

Tissue Concentration (ng/g or ng/mL) at Tmax Tissue-to-Plasma Ratio
Brain Data not available Data not available
Heart Data not available Data not available
Lungs Data not available Data not available
Liver Data not available Data not available
Kidneys Data not available Data not available

Clearance Mechanisms and Excretion Pathways

Determining how a compound and its metabolites are eliminated from the body is essential for understanding its dosing regimen and potential for accumulation. Studies would identify the primary routes of excretion (renal and/or fecal) and the contribution of metabolism versus direct excretion of the parent compound.

Pharmacodynamic Biomarkers and Their Correlation with Efficacy in Preclinical Models

Pharmacodynamic (PD) biomarkers are measurable indicators of a drug's effect on the body. For a dopamine receptor ligand, these might include changes in neurotransmitter levels, receptor occupancy, or downstream signaling pathways. The correlation of these biomarkers with the therapeutic effect in animal models of a relevant disease (e.g., Parkinson's disease) is a critical step in establishing a compound's mechanism of action and potential for clinical success.

Establishment of Dose-Response Relationships for Efficacy in Preclinical In Vivo Models

In vivo efficacy studies in relevant animal models are necessary to determine the relationship between the dose of this compound administered and the observed therapeutic effect. This helps to identify a potential therapeutic dose range for further development. These studies would typically involve administering a range of doses and measuring a clinically relevant outcome.

Table 4: Dose-Response Efficacy of this compound in a Preclinical Model (Hypothetical Data)

Dose (mg/kg) Efficacy Endpoint (e.g., % improvement in motor function)
Vehicle Control 0%
Dose 1 Data not available
Dose 2 Data not available
Dose 3 Data not available

Structure Activity Relationship Sar and Medicinal Chemistry of St 836

Synthetic Methodologies for ST-836 and Related Analogs

While detailed, specific synthetic routes for this compound itself are not extensively available in the public domain searches, the synthesis of complex organic molecules with specific pharmacological targets typically involves multi-step procedures. General synthetic methodologies relevant to compounds with amine and heterocyclic structures, as suggested by the reported chemical name of this compound hydrochloride (N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine hydrochloride), would involve reactions such as alkylation, amination, and the formation of heterocyclic rings. medchemexpress.comajol.infomdpi.comdovepress.com

The synthesis of related analogs would involve variations in the substituents on the core structure to explore the impact of these changes on receptor binding and activity. This often requires adapting established synthetic routes or developing new ones to incorporate different functional groups or modify existing ones. mdpi.comdovepress.commdpi.com Control over reaction conditions, purification techniques, and structural characterization (e.g., using NMR and mass spectrometry) are critical aspects of these methodologies. mdpi.comdovepress.com

Identification of Key Structural Features for Dopamine (B1211576) Receptor Selectivity and Potency

This compound is reported to have a Kᵢ value of 4.5 nM for the D3 receptor and 132 nM for the D2 receptor, indicating a significantly higher affinity for D3. medchemexpress.com This selectivity suggests that specific structural elements within the this compound molecule are crucial for differential binding to these receptor subtypes. SAR studies on dopamine receptor ligands have identified various structural motifs and their impact on activity. nih.gov For instance, the aminotetralin structure has been considered an active moiety for some dopamine receptor interactions. nih.gov

Identifying key structural features for this compound's D3 selectivity and potency would involve synthesizing and testing a series of analogs with systematic modifications. By observing how changes to specific parts of the molecule (e.g., the piperazine (B1678402) ring, the benzothiazole (B30560) core, or the substituents) affect binding affinities (Kᵢ values) and functional activity at D3 and D2 receptors, researchers can delineate the structural requirements for optimal interaction with each receptor.

Based on the structure of this compound hydrochloride medchemexpress.comchemsrc.com, potential key features influencing its activity and selectivity could include:

The substituted piperazine ring.

The tetrahydrobenzothiazole core.

The nature and position of the substituents on the phenyl ring (e.g., the 2-methoxyphenyl group).

The length and nature of the linker connecting the piperazine and benzothiazole moieties.

The N-propyl substituent.

Rational Design and Optimization Strategies for this compound Derivatives

Rational design in medicinal chemistry involves using the understanding gained from SAR studies and structural information (if available, such as receptor-ligand complex structures) to design new compounds with improved properties. nih.govacs.orgtesisenred.netchemrxiv.org For this compound, rational design and optimization strategies for derivatives would aim to enhance D3 receptor potency and selectivity further, improve pharmacokinetic properties, and potentially reduce off-target interactions.

Strategies could include:

Bioisosteric Replacement: Substituting functional groups with others that have similar physicochemical properties but potentially improved metabolic stability or receptor interactions. nih.gov

Scaffold Hopping: Replacing the core tetrahydrobenzothiazole or piperazine scaffolds with different but structurally related ring systems while maintaining key pharmacophoric elements.

Substituent Exploration: Systematically varying the nature, position, and stereochemistry of substituents on different parts of the molecule to fine-tune interactions with the receptor binding site.

Conformational Analysis: Designing flexible linkers or rigidifying parts of the molecule to favor conformations that are optimal for D3 receptor binding.

Optimization is an iterative process involving synthesis, biological evaluation, and further design cycles based on the obtained data. acs.orgcnrs.fr

Computational Chemistry, Molecular Docking, and In Silico Screening for this compound

Computational chemistry techniques play a significant role in modern medicinal chemistry, complementing experimental studies. nih.govschrodinger.comchemrxiv.orgdergipark.org.tr For this compound, these methods can be applied at various stages:

Molecular Docking: Predicting the preferred binding orientation and conformation of this compound and its derivatives within the binding sites of the D3 and D2 receptors. nih.govschrodinger.comchemrxiv.orgdergipark.org.tr This requires a structural model of the receptors, often obtained through techniques like X-ray crystallography or homology modeling. Docking scores can provide an estimate of binding affinity and help prioritize compounds for synthesis and testing. nih.govdergipark.org.tr

Molecular Dynamics Simulations: Simulating the dynamic interaction between the ligand and the receptor over time to understand the stability of the complex and the role of receptor flexibility.

In Silico Screening: Virtually screening large libraries of commercially available or designed compounds against the D3 receptor binding site using docking or other scoring functions to identify novel potential ligands or scaffolds. cnrs.frnih.govchemrxiv.orgdergipark.org.tr This can significantly reduce the number of compounds that need to be synthesized and tested experimentally. nih.govchemrxiv.org

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate structural descriptors of this compound analogs with their biological activity. These models can then be used to predict the activity of new, untested compounds. cnrs.fr

Computational methods can aid in understanding the molecular basis for this compound's D3 selectivity by highlighting specific interactions (e.g., hydrogen bonds, hydrophobic contacts, pi-pi stacking) with residues in the D3 receptor binding site that differ from those in the D2 receptor.

Ligand Efficiency and Druggability Assessment of this compound Scaffolds

Ligand efficiency (LE) is a metric used in drug discovery to assess the binding energy per heavy atom of a ligand. frontiersin.orguniba.itacs.org It helps in comparing compounds of different sizes and can guide the optimization process towards smaller, more efficient binders. frontiersin.orguniba.it Druggability assessment evaluates the likelihood that a target protein is amenable to binding with a small molecule drug candidate or the likelihood that a lead compound can be successfully developed into a drug. frontiersin.orgebi.ac.ukumn.edursc.org

For this compound, assessing the ligand efficiency of its core scaffold and derivatives would involve calculating metrics like LE, which is derived from the binding affinity (Kᵢ or IC₅₀) and the number of heavy atoms in the molecule. uniba.itacs.org A higher LE generally indicates a more efficient use of molecular mass for binding. frontiersin.orguniba.it

Druggability assessment of this compound scaffolds would consider factors beyond just potency, including:

Physicochemical Properties: Lipophilicity (LogP), molecular weight, number of rotatable bonds, hydrogen bond donors and acceptors, which influence absorption, distribution, metabolism, and excretion (ADME) properties. dergipark.org.truniba.it

Synthetic Accessibility: The ease of synthesizing the compound and its analogs on a larger scale.

Novelty and Patentability: The uniqueness of the chemical structure.

Potential for Optimization: Whether the scaffold allows for modifications to improve potency, selectivity, and ADME properties. uniba.itacs.org

Analyzing these factors helps determine if the this compound scaffold is a promising starting point for further drug discovery efforts.

Data Tables

While specific detailed data tables for this compound SAR were not found in the search results, a hypothetical example of how SAR data might be presented is shown below:

Table 1: Hypothetical Binding Data for this compound and Analogs at Dopamine Receptors

CompoundStructural ModificationD3 Kᵢ (nM)D2 Kᵢ (nM)D3/D2 Selectivity Ratio
This compoundParent Compound4.513229.3
Analog AModification 110.2858.3
Analog BModification 22.1250119.0
Analog CModification 36.89514.0

Note: This table presents hypothetical data for illustrative purposes based on the reported Kᵢ values for this compound. medchemexpress.com

Advanced Research Methodologies Applied to St 836 Investigations

High-Throughput Screening (HTS) and High-Content Screening (HCS) Platforms

High-Throughput Screening (HTS) and High-Content Screening (HCS) are crucial early-stage drug discovery techniques that enable the rapid assessment of large compound libraries against specific biological targets or cellular phenotypes sygnaturediscovery.comvisikol.com. HTS focuses on quickly identifying active compounds, while HCS adds a layer of detailed cellular analysis through automated imaging, allowing for the measurement of multiple parameters simultaneously visikol.commoleculardevices.com.

While general information on HTS and HCS platforms highlights their utility in screening compound libraries and analyzing cellular responses sygnaturediscovery.comvisikol.commoleculardevices.commedcraveonline.comnih.gov, specific detailed findings directly linking ST-836 to primary HTS or HCS campaigns were not prominently found in the search results. However, the fact that this compound is listed in various screening libraries, such as GPCR/G Protein Compound Library, Neuronal Signaling Compound Library, Neurotransmitter Receptor Compound Library, Anti-Parkinson's Disease Compound Library, and Dopamine (B1211576) Receptor Compound Library, suggests it is a compound of interest for screening efforts in these areas medchemexpress.com. This implies that this compound itself, or related compounds, may have been identified or are being utilized within HTS and HCS platforms to discover new insights or identify other compounds with similar or complementary activity.

Advanced Imaging Techniques (e.g., Receptor Autoradiography, MicroPET/SPECT)

Advanced imaging techniques, such as Receptor Autoradiography and Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT), are vital for visualizing and quantifying the distribution and binding of compounds to their targets in tissues and living organisms meduniwien.ac.atnih.govfz-juelich.de. Receptor autoradiography, in particular, allows for the in vitro localization and quantification of receptor binding sites in tissue sections using radiolabeled ligands meduniwien.ac.atfz-juelich.denih.gov. PET and SPECT are in vivo imaging modalities that use radiotracers to assess target occupancy and distribution in living subjects.

Research on dopamine receptors has extensively utilized receptor autoradiography to map the distribution of different receptor subtypes in the brain nih.govnih.govcapes.gov.br. Given that this compound is a dopamine receptor ligand with affinity for D2 and D3 receptors medchemexpress.com, it is highly probable that receptor autoradiography has been or would be employed to study the binding profile and distribution of this compound in relevant brain regions, particularly those involved in Parkinson's disease pathophysiology, such as the basal ganglia capes.gov.br. Studies on other compounds targeting dopamine receptors have successfully used this technique to determine binding selectivity and regional distribution nih.govnih.gov. While direct reports of this compound-specific autoradiography studies were not found, the established use of this method for dopamine receptor ligands indicates its relevance to this compound research.

MicroPET/SPECT techniques offer the ability to translate in vitro findings to in vivo settings, providing insights into the pharmacokinetics and target engagement of radiolabeled compounds in preclinical models. The application of MicroPET/SPECT with a radiolabeled form of this compound would be invaluable for assessing its brain penetrance, distribution, and occupancy of dopamine receptors in living animals, which is crucial for evaluating its potential as a therapeutic agent for central nervous system disorders.

Optogenetics and Chemogenetics for Pathway-Specific Modulation

Optogenetics and chemogenetics are powerful techniques that allow for precise control over the activity of specific cells or neural circuits through the use of light-sensitive proteins (optogenetics) or engineered receptors activated by designer drugs (chemogenetics) mdpi.comnih.govuconn.edunih.gov. These methods enable researchers to investigate the causal roles of specific neuronal populations or pathways in complex behaviors and disease states mdpi.comuconn.edurice.edu.

Chemogenetics, particularly using Designer Receptors Exclusively Activated by Designer Drugs (DREADDs), has been applied in neuroscience research to manipulate neuronal activity and study neurological conditions like Parkinson's disease uconn.edubiorxiv.org. Studies have utilized chemogenetic approaches to modulate the activity of specific neuronal populations, such as striatal projection neurons, and observe the effects on motor behavior in animal models relevant to Parkinson's disease uconn.edubiorxiv.org. Given this compound's profile as a dopamine receptor ligand and its potential for Parkinson's disease medchemexpress.compatsnap.com, optogenetic or chemogenetic strategies could be employed to investigate the specific neural circuits modulated by this compound. For instance, these techniques could be used to selectively activate or inhibit dopamine-sensitive neurons and assess how this compound interacts with these manipulations to influence downstream signaling and behavioral outcomes. While the search results discuss the application of chemogenetics in the context of Parkinson's disease research and modulating specific brain regions uconn.edubiorxiv.org, direct studies combining this compound with optogenetics or chemogenetics were not identified. However, the principles and applications described for other compounds and targets in neurological research are directly applicable to studying the pathway-specific effects of this compound.

Proteomic and Metabolomic Profiling in Preclinical Models

Proteomic and metabolomic profiling provide comprehensive snapshots of the proteins and metabolites present in biological samples, offering insights into the molecular changes induced by disease or therapeutic interventions prodigest.euplos.orgmetabolomicsworkbench.orgmetabolomicsworkbench.orgresearchgate.netmdpi.commdpi.combiorxiv.org. Proteomics involves the large-scale study of proteins, including their expression, modifications, and interactions, while metabolomics focuses on the analysis of small molecules (metabolites) involved in metabolic pathways prodigest.euplos.orgresearchgate.netmdpi.commdpi.com.

These techniques are valuable for understanding the downstream effects of a compound like this compound on cellular processes and identifying potential biomarkers of its activity or efficacy. Proteomic profiling in preclinical models treated with this compound could reveal changes in the expression or modification of proteins involved in dopaminergic signaling, neuronal function, or disease pathways relevant to its intended application. Similarly, metabolomic profiling could identify alterations in metabolic pathways influenced by this compound, providing a broader understanding of its biochemical impact. Studies on other conditions and interventions have demonstrated the power of proteomic and metabolomic profiling to uncover molecular mechanisms and identify potential biomarkers plos.orgresearchgate.netmdpi.commdpi.com. While specific proteomic or metabolomic studies on this compound were not found, these methodologies are highly relevant for comprehensively characterizing the biological effects of this compound in preclinical models.

CRISPR-Cas9 Gene Editing for Target Validation Studies

CRISPR-Cas9 gene editing is a revolutionary tool used for precisely modifying genes in living cells and organisms nih.gov. This technology is widely applied in target validation studies to confirm the role of a specific gene or protein in a disease process or in mediating the effects of a compound nih.govsciencebasedtargets.orgpsu.edu. By using CRISPR-Cas9 to knock out, knock in, or edit a target gene, researchers can directly assess the impact of these genetic alterations on cellular function or the response to a therapeutic agent.

Given that this compound is a dopamine receptor ligand medchemexpress.com, CRISPR-Cas9 could be employed to validate the specific roles of D2 and D3 receptors in mediating its effects. For example, generating cell lines or animal models with modified D2 or D3 receptor genes using CRISPR-Cas9 would allow researchers to directly test how these genetic changes affect this compound binding, downstream signaling, and functional outcomes. This approach can definitively confirm whether the observed effects of this compound are directly mediated by its interaction with these receptors. Target validation using various molecular biology tools, including techniques that assess the impact of genetic modifications, is a standard practice in drug discovery nih.govpsu.edu. While the search results provide general information on target validation and the use of genetic tools nih.govsciencebasedtargets.orgpsu.edu, specific applications of CRISPR-Cas9 directly in this compound research were not detailed. However, the principle of using CRISPR-Cas9 for target validation is highly applicable to confirming the specific receptor targets and pathways through which this compound exerts its effects.

Future Research Directions for St 836 and Dopaminergic Ligands

Elucidating Novel Molecular Targets and Off-Targets Beyond Primary Dopamine (B1211576) Receptors

While ST-836 is primarily recognized for its affinity towards dopamine D2 and D3 receptors, a comprehensive understanding of its pharmacological profile necessitates the exploration of potential interactions with other molecular targets. Future research should focus on identifying any off-target binding or activity that could contribute to its therapeutic effects or potential side effects. This could involve broad screening against a panel of receptors, enzymes, ion channels, and transporters beyond the classical dopaminergic system. Identifying novel molecular targets could reveal additional mechanisms of action that are independent of or synergistic with dopamine receptor modulation. Conversely, characterizing off-targets is crucial for predicting potential adverse effects and understanding the compound's selectivity profile. Studies employing techniques such as radioligand binding assays, functional assays, and high-throughput screening would be instrumental in this endeavor.

Exploring Combination Therapies with this compound in Preclinical Models

Investigating the potential of this compound in combination with other therapeutic agents represents a significant future research direction. This approach could lead to enhanced efficacy, reduced required doses of individual compounds, or the targeting of multiple disease pathways simultaneously. Preclinical studies in relevant animal models would be essential to evaluate the synergistic or additive effects of this compound when administered alongside existing or investigational therapies. For instance, in the context of neurological disorders where dopaminergic dysfunction is implicated, combinations with agents targeting other neurotransmitter systems (e.g., glutamatergic, cholinergic) or pathways involved in neuroinflammation or neuroprotection could be explored. These studies would require careful experimental design to assess efficacy endpoints, pharmacokinetic interactions, and potential toxicity profiles of the combinations.

Investigation of Long-Term Effects and Sustained Efficacy in Chronic Preclinical Models

To ascertain the therapeutic potential of this compound for chronic conditions, it is imperative to investigate its long-term effects and sustained efficacy in appropriate preclinical models. Chronic administration studies in animal models that recapitulate aspects of relevant human diseases (e.g., models of Parkinson's disease) would provide valuable insights into the compound's ability to maintain its effects over extended periods. miamidadetpo.org Such studies should assess not only the persistence of desired pharmacological effects but also any adaptive changes or desensitization that may occur with prolonged exposure. Furthermore, evaluating the impact of chronic this compound administration on disease progression markers and long-term behavioral outcomes is crucial for determining its potential as a sustained therapeutic intervention.

Development of Advanced Preclinical Models for Translational Relevance

The predictive power of preclinical research heavily relies on the sophistication and translational relevance of the models employed. Future research on this compound should prioritize the development and utilization of advanced preclinical models that better mimic the complexity of human diseases. biocrick.comlindalgroup.comglobenewswire.comfatetherapeutics.com This could include the use of genetically modified animal models, patient-derived induced pluripotent stem cell (iPSC) models differentiated into relevant cell types (e.g., dopaminergic neurons), or complex co-culture systems that incorporate multiple cell types found in the physiological environment. lindalgroup.comfatetherapeutics.com Utilizing models that exhibit key pathological features and responses observed in human patients would enhance the translatability of preclinical findings and improve the prediction of clinical outcomes for this compound.

Integration of Multi-Omics Data for Comprehensive Systemic Pathway Analysis of this compound

A comprehensive understanding of this compound's effects requires the integration of data from multiple "omics" levels, such as genomics, transcriptomics, proteomics, and metabolomics. nih.govresearchgate.netresearchgate.netmetwarebio.com Multi-omics analysis can provide a holistic view of the biological pathways and networks influenced by this compound administration. metwarebio.comiiarjournals.org By analyzing changes in gene expression, protein levels, and metabolite profiles in response to this compound, researchers can gain deeper insights into its mechanisms of action, identify potential biomarkers of response or resistance, and uncover unforeseen biological effects. iiarjournals.org Integrating these diverse datasets through sophisticated bioinformatics and systems biology approaches will be crucial for building a comprehensive picture of how this compound impacts biological systems at a molecular level. metwarebio.comnih.gov

Q & A

Q. What is the mechanism of action of ST-836, and how can researchers validate its receptor selectivity in vitro?

this compound acts as a dopamine receptor ligand, with higher affinity for the D3 receptor (Ki = 4.5 nM) compared to D2 (Ki = 132 nM) . To validate selectivity:

  • Use radioligand binding assays with transfected cell lines expressing individual dopamine receptor subtypes (D1–D5).
  • Include competitive antagonists (e.g., haloperidol for D2) to confirm binding specificity.
  • Quantify displacement curves to calculate Ki values and assess cross-reactivity . Example experimental setup: Incubate this compound with [³H]-spiperone (D2/D3 antagonist) in HEK-293 cells expressing D2 or D3 receptors. Measure inhibition constants via scintillation counting .

Q. What experimental design considerations are critical for studying this compound in Parkinson’s disease models?

  • In vitro models : Use SH-SY5Y dopaminergic neurons to assess neuroprotection against 6-OHDA-induced toxicity. Measure mitochondrial viability (MTT assay) and apoptosis markers (caspase-3) .
  • In vivo models : Employ MPTP-induced Parkinsonian mice. Administer this compound intraperitoneally (dose range: 1–10 mg/kg) and evaluate motor coordination (rotarod test) and striatal dopamine levels via HPLC .
  • Controls : Include vehicle-only and positive control groups (e.g., levodopa).

Q. How should researchers address contradictions in receptor binding data across studies?

Discrepancies in reported Ki values (e.g., D3 affinity variations) may arise from:

  • Assay conditions : Differences in buffer pH, temperature, or radioligand concentration. Standardize protocols using guidelines from the International Union of Basic and Clinical Pharmacology (IUPHAR) .
  • Cell line variability : Validate receptor expression levels via Western blot or qPCR in transfected models .
  • Data normalization : Use reference compounds (e.g., quinpirole for D2/D3) to calibrate inter-experimental variability .

Q. What methods ensure the purity and stability of this compound in preclinical studies?

  • Purity validation : Perform HPLC with UV detection (λ = 254 nm) and compare retention times to reference standards. Require ≥98% purity for in vivo studies .
  • Stability protocols : Store lyophilized powder at -20°C in desiccated conditions. For working solutions (DMSO), use within 1 week to prevent oxidation .

Advanced Research Questions

Q. How can researchers optimize this compound’s pharmacokinetic profile for blood-brain barrier (BBB) penetration?

  • Structural modifications : Introduce lipophilic groups (e.g., methyl or fluorine) to enhance passive diffusion. Monitor logP values via computational modeling (e.g., Schrödinger’s QikProp) .
  • Formulation strategies : Use nanoparticle carriers (e.g., PLGA) to improve solubility and BBB targeting. Validate efficacy in transwell co-culture models (endothelial cells + astrocytes) .
  • In vivo PK studies : Measure plasma and brain concentrations post-administration using LC-MS/MS. Calculate AUC and half-life to refine dosing regimens .

Q. What methodological approaches are suitable for studying this compound in combination therapies?

  • Synergy analysis : Pair this compound with CDK5 inhibitors (e.g., roscovitine) in CDK5-deficient prostate cancer models. Use isobologram analysis to quantify synergistic effects .
  • Mechanistic studies : Perform RNA-seq on treated cells to identify co-regulated pathways (e.g., dopamine signaling and cell cycle arrest) .

Q. What ethical and methodological safeguards are required for this compound studies in animal models?

  • Ethical compliance : Follow ARRIVE guidelines for experimental design, including randomization, blinding, and sample size justification .
  • Data transparency : Pre-register protocols on platforms like Open Science Framework. Share raw data (e.g., binding curves, dose-response) in public repositories .
  • Welfare monitoring : Assess motor function and weight changes daily in Parkinsonian models. Use humane endpoints to minimize distress .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
ST-836
Reactant of Route 2
Reactant of Route 2
ST-836

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.